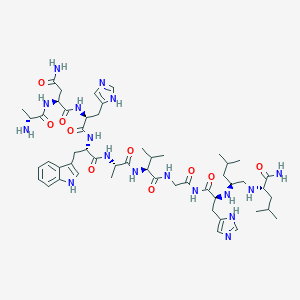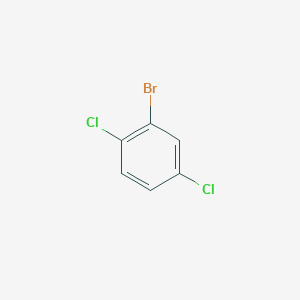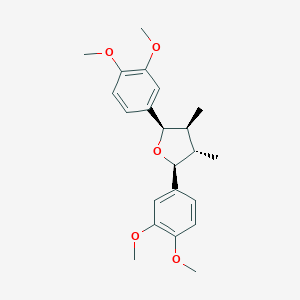
2'-TFA-NH-dA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its ability to seamlessly integrate into nucleic acids and DNA chains, making it an invaluable tool in the study and research of DNA-related disorders.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-TFA-NH-dA typically involves the trifluoroacetylation of 2’-deoxyadenosine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 2’-deoxyadenosine are protected using suitable protecting groups.
Trifluoroacetylation: The protected 2’-deoxyadenosine is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine.
Deprotection: The protecting groups are removed to yield 2’-TFA-NH-dA.
Industrial Production Methods: In an industrial setting, the production of 2’-TFA-NH-dA involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high purity of the final product .
化学反应分析
Types of Reactions: 2’-TFA-NH-dA undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamido group can be substituted under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to remove the trifluoroacetamido group.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of 2’-TFA-NH-dA yields 2’-deoxyadenosine .
科学研究应用
2’-TFA-NH-dA has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified nucleic acids and as a building block for various biochemical studies.
Biology: The compound is employed in the study of DNA replication, repair, and transcription processes.
Medicine: It is used in the development of diagnostic tools and therapeutic agents for DNA-related diseases.
Industry: The compound is utilized in the production of nucleic acid-based products and as a research reagent in various industrial applications
作用机制
2’-TFA-NH-dA exerts its effects by integrating into nucleic acids and DNA chains. This integration can influence various molecular pathways, including DNA replication and repair mechanisms. The trifluoroacetamido group enhances the compound’s stability and facilitates its incorporation into DNA, making it a valuable tool for studying DNA-related processes.
相似化合物的比较
2’-deoxyadenosine: The parent compound without the trifluoroacetamido group.
2’-deoxy-2’-fluoro-adenosine: A similar compound with a fluorine atom instead of the trifluoroacetamido group.
Uniqueness: 2’-TFA-NH-dA is unique due to its trifluoroacetamido group, which enhances its stability and facilitates its incorporation into DNA. This makes it particularly useful for studying DNA-related processes and developing diagnostic and therapeutic tools .
属性
IUPAC Name |
N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N6O4/c13-12(14,15)11(24)20-5-7(23)4(1-22)25-10(5)21-3-19-6-8(16)17-2-18-9(6)21/h2-5,7,10,22-23H,1H2,(H,20,24)(H2,16,17,18)/t4-,5-,7-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGXFRFYBJGYGA-QYYRPYCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)NC(=O)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)






